3-{[(4-Chlorophenyl)sulfanyl]methyl}piperidine
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Overview
Description
3-(4-Chloro-phenylsulfanylmethyl)-piperidine is an organic compound that features a piperidine ring substituted with a 4-chlorophenylsulfanylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine typically involves the reaction of 4-chlorobenzyl chloride with piperidine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate more robust purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-(4-Chloro-phenylsulfanylmethyl)-piperidine can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the chlorine atom or to modify the piperidine ring.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to replace the chlorine atom.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated products or modified piperidine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-Chloro-phenylsulfanylmethyl)-piperidine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-(4-Chloro-phenylsulfanylmethyl)-piperidine depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The phenylsulfanyl group can enhance the compound’s binding affinity and specificity towards its target, while the piperidine ring can improve its pharmacokinetic properties.
Comparison with Similar Compounds
Similar Compounds
3-(4-Bromo-phenylsulfanylmethyl)-piperidine: Similar structure but with a bromine atom instead of chlorine.
3-(4-Methyl-phenylsulfanylmethyl)-piperidine: Contains a methyl group instead of chlorine.
3-(4-Fluoro-phenylsulfanylmethyl)-piperidine: Features a fluorine atom in place of chlorine.
Uniqueness
3-(4-Chloro-phenylsulfanylmethyl)-piperidine is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in various chemical reactions, making this compound versatile for different applications.
Properties
Molecular Formula |
C12H16ClNS |
---|---|
Molecular Weight |
241.78 g/mol |
IUPAC Name |
3-[(4-chlorophenyl)sulfanylmethyl]piperidine |
InChI |
InChI=1S/C12H16ClNS/c13-11-3-5-12(6-4-11)15-9-10-2-1-7-14-8-10/h3-6,10,14H,1-2,7-9H2 |
InChI Key |
UKDPUPOLLDRMKN-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CNC1)CSC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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